3-Methyl-2-butanethiol

Description

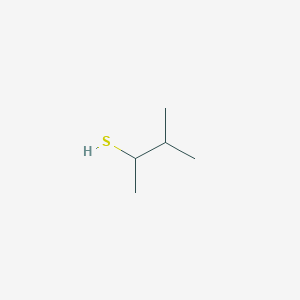

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-4(2)5(3)6/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLXFRNPNMTTAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862826 | |

| Record name | 2-Butanethiol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with repulsive, mercaptan-like odour | |

| Record name | 3-Methyl-2-butanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

117.00 to 118.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyl-2-butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, miscible with alcohol and ether | |

| Record name | 3-Methyl-2-butanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.841 | |

| Record name | 3-Methyl-2-butanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2084-18-6 | |

| Record name | 3-Methyl-2-butanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2084-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-butanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002084186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanethiol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanethiol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-BUTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3PR84J0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence and Formation of 3-Methyl-2-butanethiol in Cooked Meat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-butanethiol is a potent, sulfur-containing volatile compound that significantly contributes to the desirable savory and meaty aroma of cooked meat. Its formation is intricately linked to heat-induced chemical changes, primarily the Maillard reaction and the subsequent Strecker degradation of specific amino acid precursors. Understanding the pathways of its formation, its concentration in different meat matrices under various cooking conditions, and the precise methods for its quantification is crucial for food scientists, flavor chemists, and researchers in related fields. This technical guide provides an in-depth overview of the natural occurrence of this compound in cooked meat, details its formation mechanisms, presents available quantitative data, and outlines a comprehensive experimental protocol for its analysis.

Introduction

The characteristic aroma of cooked meat is a complex mosaic of hundreds of volatile organic compounds (VOCs) generated through a series of chemical reactions during the cooking process. Among these, sulfur-containing compounds are particularly impactful due to their very low odor thresholds, meaning they can be perceived at extremely low concentrations. This compound is a key sulfur compound recognized for its strong, savory, and meaty aroma, reminiscent of roasted meat. Its presence and concentration are influenced by factors such as the type of meat, cooking temperature, and duration.

Formation Pathway of this compound

The primary route for the formation of this compound in cooked meat is a complex cascade of reactions initiated by heat, known as the Maillard reaction, which leads to the Strecker degradation of specific amino acids.

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars. This reaction produces a plethora of intermediate compounds, including dicarbonyls. These dicarbonyl compounds are key reactants in the Strecker degradation of amino acids.

Specifically, the branched-chain amino acids leucine (B10760876) and isoleucine are the precursors to the carbon skeleton of this compound. In the presence of a sulfur donor, typically hydrogen sulfide (B99878) (H₂S) derived from the thermal degradation of sulfur-containing amino acids like cysteine and methionine, the Strecker degradation of leucine and isoleucine proceeds to form 3-methylbutanal (B7770604) and 2-methylbutanal, respectively. These Strecker aldehydes can then react with hydrogen sulfide to yield this compound.

Quantitative Data on this compound in Cooked Meat

Quantitative analysis of this compound in cooked meat is challenging due to its high volatility and low concentration. Consequently, comprehensive datasets comparing its levels across different meat types and cooking conditions are limited in the scientific literature. The table below summarizes the available information on the occurrence of this compound.

| Meat Type | Cooking Method | Concentration (µg/kg) | Reference |

| Beef | Boiled | Present, not quantified | (Self et al., 1963) |

| Beef | Roasted | Present, not quantified | (MacLeod & Coppock, 1976) |

Note: The available literature confirms the presence of this compound in cooked beef, but specific quantitative data from recent, comprehensive studies are scarce. Further research is needed to establish a detailed quantitative profile of this important aroma compound in various cooked meats.

Experimental Protocols for Quantification

The analysis of volatile sulfur compounds like this compound in a complex matrix such as meat requires sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for identification and quantification. Due to the low concentrations of the analyte, a pre-concentration step is typically necessary. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose.

General Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in cooked meat.

Detailed Methodology

This protocol is a generalized procedure and may require optimization for specific sample types and instrumentation.

1. Sample Preparation:

-

Cook the meat sample under controlled and documented conditions (e.g., temperature, time, method).

-

Homogenize a known weight of the cooked meat sample, for instance, using a high-speed blender with dry ice to prevent volatile loss.

-

Transfer a precise amount of the homogenized sample (e.g., 5 g) into a 20 mL headspace vial.

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound) to the vial.

-

Add a saturated salt solution (e.g., NaCl) to the vial to increase the vapor pressure of the analytes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the sealed vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow the volatiles to partition into the headspace.

-

Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Thermally desorb the extracted volatiles from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) in splitless mode.

-

Column: Use a capillary column suitable for volatile compound separation (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: A typical temperature program would be: start at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 35-350) for identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. Key ions for this compound would be monitored.

4. Data Analysis and Quantification:

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

For quantification, create a calibration curve by analyzing standard solutions of this compound with the internal standard at various concentrations.

-

Calculate the concentration of this compound in the meat sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Conclusion

This compound is a pivotal contributor to the desirable savory aroma of cooked meat. Its formation is a direct consequence of the complex chemical transformations of amino acids and sugars during cooking, primarily through the Maillard reaction and Strecker degradation. While its presence in cooked meat, particularly beef, is established, there is a clear need for more extensive quantitative research to delineate its concentration across a wider range of meat types and cooking methods. The application of advanced analytical techniques, such as the detailed HS-SPME-GC-MS protocol outlined in this guide, will be instrumental in advancing our understanding of this key flavor compound and its role in food science.

Unraveling the Microbial Synthesis of 3-Methyl-2-butanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 3-Methyl-2-butanethiol in microorganisms. While this potent aroma compound, reminiscent of skunk, is of significant interest in the flavor and fragrance industry and has been identified in various natural sources, its precise microbial synthesis route is an area of active investigation. This document consolidates current understanding, drawing parallels from the biosynthesis of other volatile thiols, to present a putative pathway and outlines the experimental protocols necessary to validate and characterize it.

Proposed Biosynthesis Pathway of this compound

The microbial biosynthesis of this compound is hypothesized to be a multi-step enzymatic process, commencing from a common isoprenoid precursor and leveraging the cellular glutathione (B108866) detoxification system for the introduction of the sulfur moiety.

The proposed pathway initiates with 3-methyl-2-buten-1-ol (B147165) , a prenyl alcohol derived from the isoprenoid pathway. This precursor undergoes a two-step conversion involving conjugation with glutathione and subsequent enzymatic cleavage to yield the final thiol product.

Step 1: Glutathione Conjugation

The initial step is the conjugation of 3-methyl-2-buten-1-ol with glutathione (GSH), a reaction catalyzed by Glutathione S-transferase (GST) . It is likely that the alcohol first needs to be activated, for instance by phosphorylation, to create a good leaving group and facilitate the nucleophilic attack by the thiol group of glutathione. This results in the formation of a S-prenylglutathione conjugate.

Step 2: Cysteine Conjugate Formation and Cleavage

The S-prenylglutathione conjugate is then sequentially hydrolyzed by peptidases to remove the glutamate (B1630785) and glycine (B1666218) residues, yielding the corresponding S-prenylcysteine conjugate. This intermediate is the substrate for a cysteine-S-conjugate β-lyase , which cleaves the C-S bond to release this compound, pyruvate, and ammonia. This enzymatic cleavage is a key step in the formation of many volatile thiols in microorganisms, including the well-studied thiols in wine, where yeast plays a crucial role.[1][2]

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the enzymatic conversion rates, substrate affinities, and product yields for the biosynthesis of this compound in microorganisms. The following table structure is provided as a template for future research to populate as this pathway is further elucidated.

| Enzyme | Substrate(s) | K_m (mM) | V_max (µmol/min/mg) | Product(s) | Optimal pH | Optimal Temperature (°C) | Source Organism |

| Glutathione S-transferase (GST) | Activated 3-methyl-2-buten-1-ol, GSH | TBD | TBD | S-Prenylglutathione Conjugate | TBD | TBD | TBD |

| Cysteine-S-conjugate β-lyase | S-Prenylcysteine Conjugate | TBD | TBD | This compound, Pyruvate, Ammonia | TBD | TBD | TBD |

TBD: To Be Determined

Experimental Protocols

The validation and characterization of the proposed biosynthetic pathway require a series of targeted experiments. Below are detailed methodologies for key experimental procedures.

Heterologous Expression of Candidate Biosynthetic Genes

To functionally characterize the enzymes of the proposed pathway, the corresponding genes can be heterologously expressed in a suitable microbial host, such as Saccharomyces cerevisiae or Escherichia coli.

References

Spectroscopic Unveiling of 3-Methyl-2-butanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic data for 3-Methyl-2-butanethiol. The following sections detail the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, alongside the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers.

Mass Spectrometry Data

Molecular Formula: C₅H₁₂S Molecular Weight: 104.21 g/mol [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 104 | 25 | [M]⁺ (Molecular Ion) |

| 71 | 100 | [C₅H₁₁]⁺ |

| 61 | 80 | [C₂H₅S]⁺ |

| 57 | 40 | [C₄H₉]⁺ |

| 43 | 95 | [C₃H₇]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

Data obtained from the NIST WebBook.[1]

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2960-2870 | Strong | C-H stretch (alkane) |

| 2550-2600 | Weak | S-H stretch (thiol) |

| 1465 | Medium | C-H bend (alkane) |

| 1385-1365 | Medium | C-H bend (gem-dimethyl) |

| 600-700 | Medium | C-S stretch |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~0.90 | Doublet | 6H | ~6.8 | -CH(CH₃)₂ |

| ~1.25 | Doublet | 3H | ~6.8 | -CH(SH)CH₃ |

| ~1.55 | Doublet of quartets | 1H | ~6.8, ~6.8 | -CH(CH₃)₂ |

| ~1.80 | Doublet | 1H | ~8.0 | -SH |

| ~2.80 | Multiplet | 1H | - | -CH(SH)CH₃ |

Predicted data generated using an NMR prediction tool.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~18.0 | CH₃ | -CH(SH)CH₃ |

| ~20.0, ~21.0 | CH₃ | -CH(CH₃)₂ |

| ~34.0 | CH | -CH(CH₃)₂ |

| ~48.0 | CH | -CH(SH)CH₃ |

Predicted data generated using an NMR prediction tool.

Spectroscopic Interpretation

Mass Spectrum

The electron ionization (EI) mass spectrum of this compound provides key information for its structural determination. The molecular ion peak [M]⁺ is observed at an m/z of 104, which corresponds to the molecular weight of the compound.[1] The fragmentation pattern is characteristic of an aliphatic thiol. The base peak at m/z 71 is attributed to the loss of a thiol group (-SH) and a hydrogen atom, resulting in a stable C₅H₁₁⁺ carbocation. The prominent peak at m/z 61 corresponds to the [C₂H₅S]⁺ fragment, likely formed through cleavage alpha to the sulfur atom. Other significant fragments at m/z 57 ([C₄H₉]⁺) and 43 ([C₃H₇]⁺) are characteristic of the branched alkyl chain.[2]

Infrared (IR) Spectrum

The infrared spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups. The strong absorptions in the 2960-2870 cm⁻¹ region are indicative of C-H stretching vibrations within the alkane structure.[3] A weak but distinct absorption band is expected in the region of 2550-2600 cm⁻¹, which is characteristic of the S-H stretching vibration of the thiol group.[4] The presence of a gem-dimethyl group is supported by the characteristic C-H bending vibrations observed between 1385-1365 cm⁻¹. Finally, a medium intensity band in the 600-700 cm⁻¹ range can be attributed to the C-S stretching vibration.

¹H Nuclear Magnetic Resonance (NMR) Spectrum (Predicted)

The predicted ¹H NMR spectrum of this compound shows five distinct signals, consistent with its molecular structure. The two methyl groups of the isopropyl moiety are diastereotopic and are expected to appear as two doublets around 0.90 ppm, integrating to six hydrogens. The methyl group adjacent to the thiol-bearing carbon is predicted to be a doublet at approximately 1.25 ppm, integrating to three hydrogens. The methine proton of the isopropyl group should appear as a doublet of quartets around 1.55 ppm due to coupling with the adjacent methine proton and the six methyl protons. The thiol proton is predicted to be a doublet around 1.80 ppm, coupling with the adjacent methine proton. Finally, the methine proton attached to the sulfur atom is expected to be a multiplet around 2.80 ppm, being the most deshielded proton in the alkyl chain.

¹³C Nuclear Magnetic Resonance (NMR) Spectrum (Predicted)

The predicted ¹³C NMR spectrum of this compound is expected to show five signals, corresponding to the five non-equivalent carbon atoms in the molecule. The methyl carbon of the -CH(SH)CH₃ group is predicted to have a chemical shift of around 18.0 ppm. The two methyl carbons of the isopropyl group are diastereotopic and are predicted to appear as two distinct signals around 20.0 and 21.0 ppm. The methine carbon of the isopropyl group is expected at approximately 34.0 ppm. The most downfield signal, around 48.0 ppm, is attributed to the carbon atom directly bonded to the electronegative sulfur atom.[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: A small amount of liquid this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated inlet system.[3]

-

Ionization: The vaporized sample molecules are passed into an ionization chamber where they are bombarded by a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[6][7]

-

Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, charged species and neutral radicals.[8]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Acquisition: The data is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy (Neat Liquid)

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation: A drop of neat (undiluted) this compound is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9] A second salt plate is carefully placed on top to create a thin liquid film.[4]

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and H₂O). A background spectrum of the empty sample compartment is recorded.[10]

-

Sample Analysis: The "sandwich" of salt plates containing the sample is placed in the sample holder of the spectrometer.

-

Data Acquisition: The infrared beam is passed through the sample, and the transmitted radiation is measured by the detector. The instrument performs a Fourier transform on the resulting interferogram to produce the infrared spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum, which is a plot of percentage transmittance or absorbance versus wavenumber (cm⁻¹).[10]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[11][12] The solution is then transferred to a 5 mm NMR tube.[12] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to the solvent to provide a reference signal at 0 ppm.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to correct for any field drift. The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.[13]

-

Data Acquisition for ¹H NMR: A standard one-pulse sequence is typically used. A short radiofrequency pulse excites the protons, and the resulting free induction decay (FID) signal is recorded. Multiple FIDs are usually acquired and averaged to improve the signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[11] A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.[13]

-

Data Processing: The acquired FIDs are subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectra are then phased and baseline corrected. The chemical shifts are referenced to the TMS signal. For ¹H NMR spectra, the signals are integrated to determine the relative number of protons giving rise to each signal.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, exemplified by this compound.

Caption: Logical workflow for spectroscopic data interpretation.

References

- 1. 2-Butanethiol, 3-methyl- [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. researchgate.net [researchgate.net]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. research.reading.ac.uk [research.reading.ac.uk]

- 13. sc.edu [sc.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Methyl-2-butanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy data for 3-methyl-2-butanethiol. The information presented herein is essential for the structural elucidation and quality control of this compound in research and development settings. This document outlines predicted chemical shifts, and multiplicities, and provides a detailed, plausible experimental protocol for acquiring such data.

Chemical Structure and NMR Assignments

This compound, an organosulfur compound, possesses a distinct molecular structure that gives rise to a unique NMR fingerprint. The numbering convention used for the assignment of NMR signals is as follows:

The molecule has five distinct carbon environments and five corresponding sets of protons, leading to a predictable yet informative NMR spectrum.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on computational predictions and analysis of spectral data from structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (-SH) | ~1.3 - 1.6 | Triplet (t) | ~8.0 | 1H |

| H2 (-CH) | ~2.8 - 3.0 | Multiplet (m) | - | 1H |

| H3 (-CH) | ~1.8 - 2.0 | Multiplet (m) | - | 1H |

| H4 (-CH₃) | ~1.2 - 1.4 | Doublet (d) | ~6.8 | 3H |

| H5 (-CH₃) | ~0.9 - 1.0 | Doublet (d) | ~6.8 | 6H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C1 (-SH) | Not Applicable |

| C2 (-CH) | ~45 - 50 |

| C3 (-CH) | ~30 - 35 |

| C4 (-CH₃) | ~20 - 25 |

| C5 (-CH₃) | ~18 - 22 |

Experimental Protocols

The following section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small, volatile thiol like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its good dissolving power and the presence of a residual solvent peak that can be used for chemical shift referencing.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Degassing (Optional but Recommended): For high-resolution spectra, particularly to observe the thiol proton coupling, it is advisable to degas the sample to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles.

NMR Spectrometer and Parameters

The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Pulse Width: Calibrated 30-degree or 90-degree pulse.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 512 to 2048, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Pulse Width: Calibrated 30-degree or 90-degree pulse.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Calibration: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Mandatory Visualizations

The following diagrams illustrate the key structural and NMR-related features of this compound.

Caption: Molecular structure of this compound.

Caption: Predicted NMR signals and key J-coupling relationships.

Caption: Experimental workflow for NMR analysis.

A Technical Guide to the Olfactory Perception and Sensory Threshold of 3-Methyl-2-butanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methyl-2-butanethiol (CAS 2084-18-6) is a potent organosulfur compound renowned for its intense and complex aroma profile. As a member of the thiol family, it is characterized by an exceptionally low olfactory detection threshold, making it a significant contributor to the sensory profile of various foods and a valuable odorant for industrial applications. This technical guide provides a comprehensive overview of the chemical properties, olfactory perception, and sensory threshold of this compound. It details the molecular mechanisms of its perception, involving specific olfactory receptors and metallic cofactors, and outlines standardized experimental protocols for determining its sensory threshold. This document serves as a core resource for professionals in flavor science, sensory analysis, and drug development who are engaged with potent volatile compounds.

Chemical and Physical Properties

This compound is a volatile thiol that possesses distinct physical and chemical characteristics crucial for its application and detection. Its properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2084-18-6 | [1] |

| Molecular Formula | C₅H₁₂S | [1] |

| Molecular Weight | 104.22 g/mol | [1] |

| Density | 0.841 to 0.845 g/mL at 20-25°C | [2] |

| Boiling Point | 109-112 °C at 760 mmHg | [2] |

| Flash Point | 15.56 °C (60.00 °F) | [2] |

| Refractive Index | 1.443 to 1.447 at 20°C | [2] |

| Appearance | Colorless clear liquid | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [3] |

Olfactory Profile

The odor of this compound is exceptionally potent and complex. It is most frequently described as sulfurous and meaty .[1][3] At very low concentrations (e.g., 0.10%), its profile expands to include notes of savory burnt rubber, roasted chicken, and pork, with nuances of roasted coffee, cultured cheeses, and roasted cashew nuts.[2][3] This multifaceted aroma makes it a powerful flavoring agent capable of imparting significant depth and savory character to food products even at trace levels.[4]

Sensory Threshold

Thiols are notorious for having some of the lowest odor detection thresholds known.[5] The effectiveness of this compound as a potent aroma compound is largely due to its extremely low sensory threshold, which allows it to be detected by the human nose at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[4]

While a specific, standardized odor threshold for this compound is not prominently cited in publicly available literature, data from analogous sulfur compounds provide a clear context for its potency.

| Compound | Odor Threshold (in Air) | Reference(s) |

| tert-Butyl Mercaptan | < 0.33 ppb | [6] |

| 1-p-Menthene-8-thiol | 0.000034 ng/L (approx. 0.007 ppt) | [7] |

| (S)-1-Phenylethane-1-thiol | 0.00025 ng/L (approx. 0.05 ppt) | [7] |

| 1-Butanethiol | 0.0001 - 0.001 ppm (0.1 - 1 ppb) | [8] |

| 3-Methyl-2-butene-1-thiol * | 0.5 - 1.0 ng/L (in wine) | [9] |

*Note: 3-Methyl-2-butene-1-thiol is a structurally related but distinct compound, notable for its contribution to "light-struck" or "skunky" flavor in beer and its presence in coffee. Its exceptionally low threshold in a complex matrix like wine highlights the general potency of this class of compounds.

Mechanism of Olfactory Perception

The perception of thiols is a sophisticated biological process initiated by specialized receptors in the nasal cavity.

4.1. The Role of Olfactory Receptors Odorant molecules are detected by olfactory receptors (ORs), which are members of the large G-protein-coupled receptor (GPCR) family.[10][11] These receptors are located on the surface of olfactory sensory neurons in the nose. When an odorant binds to its specific receptor, it initiates a signaling cascade that results in a nerve impulse being sent to the brain, leading to the perception of smell.[10][11]

4.2. The OR2T11 Receptor and Metallic Cofactors Research has identified the human olfactory receptor OR2T11 as being specifically responsive to low-molecular-weight thiols.[12] A critical finding is that the robust activation of OR2T11 by thiols requires the presence of ionic copper (Cu²⁺).[12] This role can also be mimicked by ionic silver (Ag⁺). These metal ions act as essential cofactors, binding to the receptor and enhancing its response to thiol compounds. This metal-dependency helps explain the exceptionally high sensitivity humans have to sulfur compounds compared to their alcohol analogs (e.g., ethanethiol (B150549) vs. ethanol).[12]

Proposed Signaling Pathway for Thiol Detection

The binding of a thiol, in conjunction with a copper ion, to the OR2T11 receptor triggers a conformational change that activates an associated G-protein (specifically, Gα-olf). This leads to a cascade involving adenylyl cyclase, the production of cyclic AMP (cAMP), the opening of ion channels, and ultimately, the generation of a neuronal signal.

Experimental Protocols for Sensory Threshold Determination

Determining the sensory threshold of a potent odorant requires rigorous, standardized methodologies to ensure accuracy and reproducibility. The most common approach is dynamic dilution olfactometry, following standards such as ASTM E679-04.[13]

5.1. Principle The method is based on the "forced-choice ascending concentration series".[14] A panel of trained assessors is presented with a series of odorant concentrations, starting below the expected threshold and gradually increasing. At each step, panelists must choose which of three ports (two containing odor-free air, one with the diluted odorant) contains the odor. The individual threshold is the concentration at which a panelist correctly and consistently identifies the odorant. The group threshold is typically calculated as the geometric mean of the individual thresholds.[13]

5.2. Materials and Equipment

-

Dynamic Dilution Olfactometer: An instrument that precisely mixes a stream of the odorous sample with odor-free air to generate a range of dilutions.[14]

-

Odor-Free Air/Gas Supply: Typically nitrogen or purified air, scrubbed with activated carbon to remove any background odors.

-

Sample Presentation System: Tedlar bags or a direct injection system to introduce the neat compound into the olfactometer.

-

Trained Sensory Panel: A group of 6-12 individuals screened for normal olfactory acuity and trained in sensory evaluation techniques.[13]

5.3. Experimental Workflow The process for determining the odor detection threshold can be systematically outlined.

5.4. Data Analysis The individual threshold for each panelist is typically defined as the geometric mean of the last concentration they failed to detect and the first concentration they correctly identified. The overall panel threshold is then calculated as the geometric mean of all individual thresholds. This value is often reported in units of µg/m³, ppb, or as a dimensionless dilution-to-threshold (D/T) ratio.[14]

Conclusion

This compound is a paradigmatic example of a high-impact aroma chemical. Its distinct sulfurous and savory olfactory profile, combined with an exceptionally low sensory threshold, makes it a molecule of significant interest in both academic research and industrial applications. The perception of this thiol is mediated by the specialized human olfactory receptor OR2T11, in a process that is uniquely dependent on the presence of metallic cofactors like copper. Understanding these properties and the rigorous experimental protocols required for their quantification is essential for professionals working to harness or mitigate the effects of potent organosulfur compounds.

References

- 1. scent.vn [scent.vn]

- 2. 3-methyl-2-butane thiol [thegoodscentscompany.com]

- 3. 3-methyl-2-butane thiol [flavscents.com]

- 4. nbinno.com [nbinno.com]

- 5. Thiol - Wikipedia [en.wikipedia.org]

- 6. tert-Butyl mercaptan | (CH3)3CSH | CID 6387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Combinatorial synthesis and screening of novel odorants such as polyfunctional thiols. | Sigma-Aldrich [sigmaaldrich.com]

- 10. genecards.org [genecards.org]

- 11. OR2T11 - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SOP 15 [engineering.purdue.edu]

Biological Activity of 3-Methyl-2-butanethiol Enantiomers: A Review of a Knowledge Gap

A comprehensive review of publicly available scientific literature reveals a significant lack of data on the specific biological and pharmacological activities of the (R)- and (S)-enantiomers of 3-Methyl-2-butanethiol. This notable absence of research into the distinct physiological effects of these chiral molecules presents a considerable knowledge gap for researchers, scientists, and drug development professionals. Consequently, this document will pivot to the available information, which primarily concerns the sensory properties of this compound, and will highlight the potential for future research in its pharmacology.

While the racemic mixture of this compound is recognized for its potent sensory characteristics and is utilized as a flavoring agent, specific data differentiating the biological or pharmacological activities of its individual enantiomers are not available in the current body of scientific literature. The compound is generally described as having a sulfurous, meaty, and roasted aroma.[1][2][3]

Sensory Properties of this compound

The primary characterization of this compound in scientific literature is related to its organoleptic properties. It is a volatile sulfur compound that contributes to the aroma of various food products. The table below summarizes the described sensory profile of the racemic mixture.

| Sensory Attribute | Description |

| Odor | Sulfurous, savory, burnt rubber, roasted chicken, pork, meaty, with nuances of roasted coffee and cultured cheeses.[1] |

| Flavor | Sulfurous, savory, fried, meaty, fatty, with coffee and cooked onion notes. |

Due to the absence of specific data on the biological activities of the individual enantiomers, it is not possible to provide quantitative data tables, detailed experimental protocols for pharmacological assays, or diagrams of specific signaling pathways as requested.

Methodologies for Enantiomeric Analysis

While specific experimental protocols for the biological evaluation of this compound enantiomers are not available, general methodologies for the separation and analysis of chiral molecules are well-established. These techniques are crucial for investigating the distinct properties of each enantiomer.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) is a common method for separating enantiomers. The differential interaction of the enantiomers with the chiral selector in the column leads to different retention times, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: Enantiomers can be converted into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers have distinct NMR spectra, which can be used to determine the enantiomeric purity of the original sample.

General Workflow for Sensory Evaluation

To investigate the distinct sensory properties of chemical compounds, including enantiomers, a structured sensory evaluation is typically conducted. The following diagram illustrates a general workflow for such an evaluation.

Caption: A generalized workflow for the sensory evaluation of chemical compounds.

Future Research Directions

The absence of data on the biological activity of this compound enantiomers represents a clear opportunity for novel research. Future studies could focus on:

-

Enantioselective Synthesis and Separation: Developing efficient methods for the synthesis and separation of the (R)- and (S)-enantiomers to enable further biological testing.

-

Pharmacological Screening: Investigating the effects of each enantiomer on a wide range of biological targets, such as receptors, enzymes, and ion channels.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activities.

-

Differential Sensory Analysis: Conducting detailed sensory panel evaluations to characterize and compare the odor and flavor profiles of the individual enantiomers.

References

The Geochemical Significance of Low Molecular Weight Thiols: A Technical Guide

Abstract

Low molecular weight (LMW) thiols are a class of organic sulfur compounds characterized by the presence of a sulfhydryl (-SH) group. These molecules, including glutathione (B108866), cysteine, and methanethiol (B179389), are pivotal in a vast array of geochemical processes. Their high reactivity and metal-binding affinity grant them significant roles in the global sulfur cycle, the speciation and transport of metals, and the detoxification of both terrestrial and aquatic environments. This technical guide provides an in-depth exploration of the geochemical significance of LMW thiols, detailing their formation and degradation pathways, their role in critical biogeochemical cycles, and the analytical methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals with an interest in the environmental fate and impact of these crucial sulfur compounds.

Introduction to Low Molecular Weight Thiols in Geochemistry

Low molecular weight (LMW) thiols are integral to numerous cellular and environmental redox processes.[1][2] In geochemical contexts, their significance stems from the nucleophilic and redox-active nature of the thiol group, which readily participates in reactions that influence the mobility and bioavailability of various elements.[3][4] The most abundant intracellular thiol in many organisms is the tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine), which plays a central role in protecting cells against oxidative stress and detoxifying xenobiotics.[5][6][7] Other key LMW thiols include its precursor amino acid cysteine, and the volatile compound methanethiol, which is a significant component of the marine sulfur cycle.[8][9]

The distribution and concentration of LMW thiols in the environment are governed by a complex interplay of biological and abiological processes.[8][9] They are synthesized by a wide range of organisms, from microbes to plants, and are released into the environment through exudation, decomposition, and biomass burning.[5][9] Once in the environment, LMW thiols are subject to various transformation and degradation processes, including oxidation, photolysis, and microbial metabolism.[9][10]

Formation and Degradation Pathways of LMW Thiols

The presence and concentration of LMW thiols in geological settings are a result of dynamic formation and degradation processes, which can be both biotic and abiotic.

Biotic Formation and Degradation

Microorganisms are primary drivers of LMW thiol cycling in the environment. Glutathione and cysteine are synthesized by a vast array of bacteria, archaea, and eukaryotes.[3][11] The synthesis of glutathione is a two-step enzymatic process involving glutamate-cysteine ligase and glutathione synthetase.[7]

Methanethiol is produced through several microbial pathways, including the degradation of sulfur-containing amino acids like methionine and the demethylation of dimethylsulfoniopropionate (DMSP), an osmolyte produced by marine phytoplankton.[9][12] In anoxic environments, methanogens can produce methanethiol from H₂S and CO₂.[9]

Conversely, microorganisms also play a crucial role in the degradation of LMW thiols. Methanethiol, for instance, can be consumed by methanotrophs and other methylotrophic bacteria.[10]

Abiotic Formation and Degradation

Abiotic processes also contribute to the formation and transformation of LMW thiols, particularly in hydrothermal systems.[8] While the abiotic synthesis of methanethiol from inorganic precursors like CO₂, H₂, and H₂S has been proposed as a key step in the origin of life, recent studies suggest that in modern hydrothermal systems, the thermal degradation of subsurface microbial biomass is a more significant source.[8][13] Laboratory experiments have demonstrated the formation of methanethiol under hydrothermal conditions in the presence of iron-sulfur minerals, which can act as catalysts.[14]

The degradation of LMW thiols can also occur abiotically through oxidation by reactive oxygen species and photolysis. The thiol group is susceptible to oxidation, leading to the formation of disulfides (e.g., glutathione disulfide, GSSG) and, ultimately, to more highly oxidized sulfur species like sulfinates and sulfonates.[15]

Geochemical Roles of Low Molecular Weight Thiols

The unique chemical properties of LMW thiols enable them to play several critical roles in geochemical processes.

The Global Sulfur Cycle

LMW thiols are key intermediates in the global sulfur cycle, facilitating the transformation of sulfur between its various oxidation states. Volatile thiols like methanethiol contribute to the flux of sulfur from the oceans to the atmosphere.[16] In the atmosphere, these compounds are oxidized to form sulfate (B86663) aerosols, which can act as cloud condensation nuclei and influence the Earth's climate.[16]

Metal Speciation, Transport, and Detoxification

The sulfhydryl group of LMW thiols has a high affinity for a wide range of metal ions, including both essential micronutrients (e.g., Cu, Zn) and toxic heavy metals (e.g., Cd, Hg, Pb).[5][17] This strong binding capacity makes LMW thiols crucial players in controlling the speciation, mobility, and bioavailability of metals in the environment.[18]

In aquatic systems, LMW thiols can form stable, soluble complexes with metals, thereby increasing their transport potential.[5] Conversely, the formation of these complexes can also be a detoxification mechanism. For instance, in many organisms, glutathione and related phytochelatins bind to heavy metals, facilitating their sequestration and reducing their toxicity.[5] This interaction is a critical defense mechanism against metal stress in both marine and terrestrial organisms.[5] The presence of LMW thiols can significantly influence the fate of metals in geological systems, impacting processes such as ore formation and the remediation of contaminated sites.[19]

// Nodes Metal [label="Heavy Metal Ion\n(e.g., Cd²⁺, Hg²⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LMW_Thiol [label="LMW Thiol\n(e.g., Glutathione)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Metal-Thiol Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Sequestration [label="Intracellular Sequestration\n(e.g., in Vacuoles)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxicity [label="Reduced Metal Toxicity", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Metal -> Complex [label="Complexation"]; LMW_Thiol -> Complex; Complex -> Sequestration [label="Transport &"]; Sequestration -> Toxicity; } caption: "Role of LMW Thiols in Metal Detoxification."

Redox Homeostasis and Antioxidant Activity

In biological systems, LMW thiols are paramount in maintaining cellular redox balance.[1] Glutathione, in particular, is a key antioxidant that directly scavenges reactive oxygen species and serves as a cofactor for various antioxidant enzymes.[6][20] This biological function has geochemical implications, as the release of these compounds into the environment can influence the redox state of their surroundings.

Quantitative Data on LMW Thiols in Geochemical Environments

The concentrations of LMW thiols in natural environments can vary significantly depending on the location, season, and dominant biogeochemical processes.

| LMW Thiol | Environment | Concentration Range | Reference(s) |

| Methanethiol (CH₃SH) | Hydrothermal Vent Fluids | ~10⁻⁸ M | [8] |

| Methanethiol (CH₃SH) | Surface Seawater | ~0.3 nM | [12] |

| Glutathione (GSH) | Marine Phytoplankton | 0.8 to 2.8 mM (intracellular) | [5] |

| Various LMW Thiols | Boreal Lake/Wetland Pores | 7–153 nM (total) | [21] |

| GSH-like compounds | Hydrothermal Plume | 0.61 to 6.23 nM | [22] |

Experimental Protocols for the Analysis of LMW Thiols

The accurate quantification of LMW thiols in environmental samples is challenging due to their low concentrations and high reactivity. Several analytical methods have been developed to address these challenges.

Sample Collection and Preservation

Given the reactivity of thiols, proper sample collection and preservation are critical. Samples should be processed as quickly as possible to minimize oxidation. For water samples, filtration is often necessary to remove particulate matter. Acidification and storage at low temperatures (e.g., -20°C or -80°C) are common preservation techniques.

Derivatization

To enhance the stability and detectability of LMW thiols, a derivatization step is often employed. One of the most common derivatizing agents is monobromobimane (B13751) (mBBr), which reacts specifically with the thiol group to form a highly fluorescent and stable thioether.[3][23] Another reagent used is 4-(hydroxymercuri)benzoate (PHMB).[21]

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a widely used method for the analysis of LMW thiols.[23][24] After derivatization with a fluorescent probe like mBBr, the sample is injected into an HPLC system. The different thiol derivatives are separated on a reversed-phase column and detected by a fluorescence detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high selectivity and sensitivity for the quantification of LMW thiols.[21] It allows for the determination of sub-nanomolar concentrations in complex matrices. The method involves the separation of derivatized or underivatized thiols by liquid chromatography, followed by their detection and quantification using a mass spectrometer operating in selected reaction monitoring (SRM) mode.[21]

// Nodes Sample [label="Environmental Sample\n(Water, Sediment)", fillcolor="#F1F3F4", fontcolor="#202124"]; Preservation [label="Sample Preservation\n(Acidification, Freezing)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Extraction of LMW Thiols", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization\n(e.g., with mBBr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analytical Separation & Detection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC-Fluorescence", fillcolor="#FFFFFF", fontcolor="#202124"]; LCMS [label="LC-MS/MS", fillcolor="#FFFFFF", fontcolor="#202124"]; Data [label="Data Analysis &\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Preservation; Preservation -> Extraction; Extraction -> Derivatization; Derivatization -> Analysis; Analysis -> HPLC; Analysis -> LCMS; HPLC -> Data; LCMS -> Data; } caption: "Analytical Workflow for LMW Thiols."

Logical Relationships and Signaling Pathways

The interplay of LMW thiols in geochemical cycles involves a series of interconnected biotic and abiotic reactions.

// Nodes S_Amino_Acids [label="Sulfur-Containing\nAmino Acids (e.g., Met)", fillcolor="#FBBC05", fontcolor="#202124"]; DMSP [label="Dimethylsulfoniopropionate\n(DMSP)", fillcolor="#FBBC05", fontcolor="#202124"]; MeSH [label="Methanethiol (CH₃SH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DMS [label="Dimethyl Sulfide (DMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfate_Aerosol [label="Sulfate Aerosol (SO₄²⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2S [label="Hydrogen Sulfide (H₂S)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Microbial_Degradation [label="Microbial Degradation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Atmospheric_Oxidation [label="Atmospheric Oxidation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges S_Amino_Acids -> MeSH [label="Biotic Degradation"]; DMSP -> MeSH [label="Biotic Cleavage"]; H2S -> MeSH [label="Biotic/Abiotic Methylation"]; MeSH -> DMS [label="Microbial Conversion"]; MeSH -> Atmospheric_Oxidation; DMS -> Atmospheric_Oxidation; Atmospheric_Oxidation -> Sulfate_Aerosol; MeSH -> Microbial_Degradation; } caption: "Simplified Marine Sulfur Cycle Involving Methanethiol."

Conclusion and Future Directions

Low molecular weight thiols are undeniably central to a multitude of geochemical processes. Their ability to influence the sulfur cycle, control metal speciation and transport, and participate in redox reactions highlights their importance in understanding the functioning of Earth's systems. While significant progress has been made in identifying the roles of LMW thiols and in developing analytical methods for their detection, several areas warrant further investigation.

Future research should focus on:

-

Expanding the quantitative database: More data is needed on the concentrations and fluxes of a wider range of LMW thiols in diverse geological environments.

-

Investigating novel LMW thiols: The discovery of new LMW thiols and the elucidation of their biosynthetic pathways and geochemical functions will provide a more complete picture of their role in the environment.[3]

-

Understanding the impact of climate change: Research is needed to understand how changing environmental conditions, such as temperature and ocean acidification, will affect the production, degradation, and geochemical roles of LMW thiols.

-

Improving analytical capabilities: The development of more sensitive and field-deployable analytical techniques will enable a better understanding of the spatial and temporal dynamics of LMW thiols.

A deeper understanding of the geochemical significance of low molecular weight thiols is not only crucial for fundamental environmental science but also has practical implications for fields such as bioremediation, mineral exploration, and climate modeling.

References

- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging roles of low-molecular-weight thiols at the host–microbe interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low-molecular-weight thiol transferases in redox regulation and antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The origin of methanethiol in midocean ridge hydrothermal fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Methanethiol Consumption and Hydrogen Sulfide Production by the Thermoacidophilic Methanotroph Methylacidiphilum fumariolicum SolV [frontiersin.org]

- 10. Methanethiol Consumption and Hydrogen Sulfide Production by the Thermoacidophilic Methanotroph Methylacidiphilum fumariolicum SolV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redox and Thiols in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methanethiol - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oceans cool the climate much more than we previously realized - Earth.com [earth.com]

- 17. Low-Molecular-Weight Thiols and Thioredoxins Are Important Players in Hg(II) Resistance in Thermus thermophilus HB27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 23. scispace.com [scispace.com]

- 24. research.unipd.it [research.unipd.it]

Theoretical calculation of 3-Methyl-2-butanethiol molecular orbitals

An In-depth Technical Guide to the Theoretical Calculation of 3-Methyl-2-butanethiol Molecular Orbitals

Abstract

This technical guide provides a comprehensive theoretical framework and a detailed computational protocol for the analysis of the molecular orbitals of this compound (C₅H₁₂S). For researchers, scientists, and professionals in drug development, understanding the electronic structure of organosulfur compounds is pivotal for predicting chemical reactivity, stability, and potential biological interactions. This document outlines a standard methodology employing Density Functional Theory (DFT) to determine key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. The presented workflow, data interpretation, and visualization techniques serve as a foundational resource for the computational investigation of this, and structurally related, thiol compounds.

Introduction

This compound is an organosulfur compound belonging to the thiol class, characterized by the presence of a sulfhydryl (-SH) group.[1] These compounds are often associated with strong odors but are also integral to various biological processes and are building blocks in organic synthesis.[1][2] The electronic behavior of thiols is largely governed by their frontier molecular orbitals (FMOs)—the HOMO and LUMO.[3] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.[3] The energy gap between these orbitals is a critical indicator of molecular stability and chemical reactivity.[4]

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful, non-experimental route to elucidate these electronic properties.[5] Among the various computational methods, Density Functional Theory (DFT) has emerged as a robust and widely used technique for its favorable balance of accuracy and computational cost, making it suitable for studying a wide range of chemical systems.[3][6] This guide details a complete computational workflow for calculating and analyzing the molecular orbitals of this compound.

Theoretical Background

The core of this guide revolves around the application of Density Functional Theory (DFT). DFT methods calculate the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction.[3] A key component of a DFT calculation is the choice of a functional, which approximates the exchange-correlation energy. The B3LYP hybrid functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering reliable results for many organic molecules.[3][7]

Equally important is the selection of a basis set, which is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d), are commonly employed.[8] The "(d)" notation indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which allows for more flexibility in describing the spatial distribution of electrons, a crucial factor for accurately modeling molecules containing second-row elements like sulfur.[9]

Computational Methodology

The theoretical determination of molecular orbitals for this compound involves a sequential, multi-step process. This protocol ensures that the calculated properties correspond to a stable, low-energy conformation of the molecule.

Molecular Structure Creation and Optimization

-

Initial Structure Generation : The 3D structure of this compound is first constructed using a molecular editor such as Avogadro or GaussView.[10]

-

Geometry Optimization : An initial geometry optimization is performed. This process systematically alters the molecular geometry to find a stable structure corresponding to a minimum on the potential energy surface.[8][11] This step is crucial as the calculated electronic properties are highly dependent on the molecular conformation.

Frequency Analysis

-

Vibrational Frequency Calculation : Following optimization, a frequency calculation is performed on the optimized geometry.[11]

-

Confirmation of Minimum Energy State : The primary purpose of this step is to confirm that the optimized structure is a true energy minimum. A stable structure will have no imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point (e.g., a transition state), and the geometry must be further optimized.

Molecular Orbital Calculation

-

Single-Point Energy Calculation : With the validated minimum-energy structure, a final, high-accuracy single-point energy calculation is conducted. This step computes the energies and spatial distributions of the molecular orbitals without altering the geometry.[11]

-

Data Extraction : From the output of this calculation, key data points such as the energies of the HOMO, LUMO, and other molecular orbitals are extracted.

The entire computational workflow is visualized in the diagram below.

Caption: A flowchart of the theoretical calculation process for this compound.

Expected Quantitative Data

The calculations described yield several key quantitative metrics that are essential for evaluating the molecule's electronic characteristics. The following tables present the expected format for these results. (Note: The values provided are illustrative placeholders based on typical calculations for similar molecules).

Table 1: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (Hartree) | Energy (eV) |

| LUMO+1 | +0.051 | +1.39 |

| LUMO | +0.045 | +1.22 |

| HOMO | -0.218 | -5.93 |

| HOMO-1 | -0.245 | -6.67 |

Table 2: Global Reactivity Descriptors Derived from FMO Energies

| Parameter | Formula | Calculated Value (eV) |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 7.15 |

| Ionization Potential (I) | -EHOMO | 5.93 |

| Electron Affinity (A) | -ELUMO | -1.22 |

| Chemical Hardness (η) | (I - A) / 2 | 3.58 |

| Chemical Potential (μ) | -(I + A) / 2 | -2.36 |

| Electrophilicity Index (ω) | μ² / (2η) | 0.78 |

Interpretation of Results

-

Frontier Orbitals (HOMO/LUMO) : The HOMO is typically localized on the sulfur atom due to its lone pair electrons, indicating this is the primary site for electrophilic attack. The LUMO distribution will highlight regions susceptible to nucleophilic attack. Visualizing these orbitals is key to understanding reactivity.[3]

-

HOMO-LUMO Gap (ΔE) : The energy gap is a significant indicator of chemical stability. A larger gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[4]

-

Global Reactivity Descriptors : Parameters like chemical hardness (resistance to change in electron distribution) and the electrophilicity index provide a quantitative measure of the molecule's overall reactivity profile.[3][12]

Conclusion

This guide has detailed a standard and effective computational protocol for the theoretical calculation of the molecular orbitals of this compound using Density Functional Theory. By following the prescribed workflow of geometry optimization, frequency verification, and single-point energy calculation, researchers can obtain reliable data on the molecule's electronic structure. The resulting HOMO and LUMO energies, along with derived reactivity descriptors, provide critical insights for professionals in drug development and chemical research, enabling predictions of molecular stability, reactivity, and potential interaction sites.

References

- 1. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 2. Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica [britannica.com]

- 3. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chalcogen.ro [chalcogen.ro]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. homepages.gac.edu [homepages.gac.edu]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 3-Methyl-2-butanethiol from Isoamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed two-step protocol for the synthesis of 3-methyl-2-butanethiol, a secondary thiol, from isoamyl alcohol (3-methyl-1-butanol), a primary alcohol. Due to the structural differences between the starting material and the desired product, a direct conversion is not feasible. The proposed synthetic pathway involves an initial acid-catalyzed dehydration of isoamyl alcohol to yield 2-methyl-2-butene (B146552), which proceeds through a carbocation rearrangement. The subsequent step involves the Markovnikov addition of a thiol equivalent across the double bond of the alkene intermediate to produce the target compound, this compound. This application note provides comprehensive experimental protocols, quantitative data, and a visual workflow of the synthesis.

Introduction

The synthesis of specific organosulfur compounds, such as this compound, is of interest in various fields, including flavor and fragrance chemistry, as well as pharmaceutical development. The conversion of a primary alcohol like isoamyl alcohol to a secondary thiol requires a strategic approach to achieve the necessary skeletal isomerization. This protocol details a reliable and well-documented two-step synthesis. The first step is the E1 elimination of isoamyl alcohol to form the more stable alkene, 2-methyl-2-butene. The second step is the hydrothiolation of the alkene intermediate to yield the final product.

Overall Reaction Scheme

The overall transformation from isoamyl alcohol to this compound is depicted in the following two-step reaction scheme:

Step 1: Dehydration of Isoamyl Alcohol (CH₃)₂CHCH₂CH₂OH → (CH₃)₂C=CHCH₃ + H₂O

Step 2: Hydrothiolation of 2-Methyl-2-butene (CH₃)₂C=CHCH₃ + CH₃COSH → (CH₃)₂CH-C(SAC)-CH₃ (CH₃)₂CH-C(SAC)-CH₃ + H₂O/OH⁻ → (CH₃)₂CH-CH(SH)-CH₃ + CH₃COO⁻

Experimental Protocols

Step 1: Acid-Catalyzed Dehydration of Isoamyl Alcohol to 2-Methyl-2-butene

This procedure is based on the acid-catalyzed dehydration of alcohols, which for primary alcohols like isoamyl alcohol, proceeds via an E1 mechanism involving a carbocation rearrangement to form the most stable alkene.[1][2][3]

Materials and Equipment:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Round-bottom flask

-

Fractional distillation apparatus

-

Separatory funnel

-

Heating mantle

-

Ice bath

Procedure:

-

In a round-bottom flask, cautiously add 20 mL of concentrated sulfuric acid to 40 mL of water. Cool the mixture in an ice bath.

-

Slowly add 50 mL of isoamyl alcohol to the cooled acid mixture while swirling.

-

Add a few boiling chips to the flask and assemble a fractional distillation apparatus.

-

Gently heat the mixture using a heating mantle. The alkene product, 2-methyl-2-butene, will begin to distill. Collect the distillate in a receiver cooled in an ice bath. The distillation temperature should be maintained below 50°C.[4]

-

Continue the distillation until no more alkene is collected.

-

Transfer the distillate to a separatory funnel and wash it with 20 mL of 10% NaOH solution to neutralize any acidic impurities.

-

Separate the organic layer and wash it with 20 mL of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Perform a final distillation to purify the 2-methyl-2-butene, collecting the fraction boiling at 38-39°C.

Step 2: Synthesis of this compound from 2-Methyl-2-butene

This step involves the Markovnikov addition of thioacetic acid to 2-methyl-2-butene to form a thioacetate (B1230152) intermediate, followed by hydrolysis to yield the desired thiol.[5]

Materials and Equipment:

-

2-Methyl-2-butene

-

Thioacetic acid

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Methanol (B129727) or ethanol

-

Hydrochloric acid (HCl) (for neutralization)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-